molecular formula C5H6BF3N2O2 B150840 1-Methyl-3-trifluoromethylpyrazole-5-boronic acid CAS No. 344591-91-9

1-Methyl-3-trifluoromethylpyrazole-5-boronic acid

Cat. No.: B150840
CAS No.: 344591-91-9
M. Wt: 193.92 g/mol
InChI Key: XPUNXPPXMANQGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-trifluoromethylpyrazole-5-boronic acid is an organoboron compound with the molecular formula C5H6BF3N2O2 and a molecular weight of 193.92 g/mol . This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various chemical and pharmaceutical applications.

Preparation Methods

The synthesis of 1-Methyl-3-trifluoromethylpyrazole-5-boronic acid typically involves the reaction of 1-Methyl-3-trifluoromethylpyrazole with a boronic acid derivative. One common method includes the use of boronic acid pinacol ester as a reagent under palladium-catalyzed conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Methyl-3-trifluoromethylpyrazole-5-boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyrazole derivatives.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide and tetrahydrofuran. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-3-trifluoromethylpyrazole-5-boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-3-trifluoromethylpyrazole-5-boronic acid involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and specificity to these targets, leading to its biological effects. The boronic acid moiety can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity .

Comparison with Similar Compounds

1-Methyl-3-trifluoromethylpyrazole-5-boronic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the trifluoromethyl group and boronic acid moiety, which imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BF3N2O2/c1-11-4(6(12)13)2-3(10-11)5(7,8)9/h2,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPUNXPPXMANQGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NN1C)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80476603
Record name 1-Methyl-3-trifluoromethylpyrazole-5-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80476603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344591-91-9
Record name 1-Methyl-3-trifluoromethylpyrazole-5-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80476603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-3-(trifluoroMethyl)pyrazole-5-boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole (1.89 g, 12.6 mmol) in anhydrous tetrahydrofuran (20 mL) under nitrogen cooled to −78° C. was added n-butyllithium (8.3 mL, 1.6 M solution in hexanes, 13.2 mmol) slowly over 5 minutes. The resulting yellow solution was stirred at −78° C. for 1 hour and trimethyl borate (1.56 mL, 13.9 mmol) was then added slowly. The reaction flask was covered in foil and allowed to warm to room temperature for 16 hours. The white solution was quenched with aqueous 1 M hydrogen chloride solution (10 mL) and stirred at room temperature for 1.5 hours. The mixture was extracted with ethyl acetate (2×30 mL), dried with anhydrous magnesium sulphate and evaporated in vacuo to give an off-white foam (2.11 g). The foam was triturated with dichloromethane, filtered and dried in vacuo to afford the title compound as a white solid (1.57 g, 64%).
Quantity
1.89 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
8.3 mL
Type
reactant
Reaction Step Two
Quantity
1.56 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 1-methyl-3-trifluoromethylpyrazol (2 g) in 10 ml THF is cooled under an inert gas atmosphere to −78° C. A 2 M solution of LDA (9.75 ml) is added dropwise. The mixture is stirred to 10° C. for 1 h and cooled to −75° C. Trimethylborate (5.8 ml) is added and after stirring for 1 h at −75° C. the mixture is stirred overnight at ambient temperature. The resulting reaction solution is added to 10% hydrochloric acid (15 ml). The water phase is extracted 3 times with ethyl acetate and the combined organic phases are washed with water and a saturated sodium chloride solution. The organic phase is dried and evaporated and the residue is crystallized from water. After drying, one obtains the title compound as nearly colorless crystals (1.12 g) of mp. 138° C.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
9.75 mL
Type
reactant
Reaction Step Two
Quantity
5.8 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.